1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione
Description
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione (CAS: 14628-36-5) is a synthetic compound featuring a pyridazinedione core substituted with a bis(2-chloroethyl)aminomethyl group . This structure suggests dual functionality: the pyridazinedione moiety may confer hydrogen-bonding capacity and moderate hydrophilicity, while the bis(2-chloroethyl) group is characteristic of alkylating agents, which crosslink DNA and inhibit replication .
Properties
CAS No. |
14628-36-5 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c10-3-5-13(6-4-11)7-14-9(16)2-1-8(15)12-14/h1-2H,3-7H2,(H,12,15) |
InChI Key |
ZKNUBXXCWDUQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CN(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-6-methylpyridine with thiophosphoryl chloride in the presence of triethylamine and a solvent mixture of toluene and tetrahydrofuran at 50-55°C. The intermediate product is then reacted with bis(2-chloroethyl)amine hydrochloride in dry tetrahydrofuran at room temperature to yield the final compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell growth and viability.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione involves its role as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
Comparison with Similar Compounds
Structural and Functional Analogues
Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea, 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)
- Mechanism : Nitrosoureas decompose into two reactive intermediates:
- Solubility: High lipid solubility (octanol/water distribution coefficient) enables blood-brain barrier penetration, making them effective against brain tumors .
- Toxicity : Carbamoylating activity increases toxicity, reducing therapeutic index .
This may reduce carbamoylation-related toxicity while retaining alkylating activity via direct DNA crosslinking .
Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)
- Structure : Shares the pyridazinedione core but lacks the bis(2-chloroethyl) group.
Melphalan (L-Phenylalanine Mustard)
- Structure: Contains a bis(2-chloroethyl)amino group linked to a phenylalanine backbone.
- Mechanism : DNA alkylation via nitrogen mustard groups .
Comparison :
Both compounds utilize bis(2-chloroethyl) groups for alkylation. However, the pyridazinedione core in the target compound may alter solubility and tissue distribution compared to melphalan’s aromatic backbone.
Key Properties and Research Findings
Mechanistic Insights
- Alkylation Efficiency : The target compound’s bis(2-chloroethyl) group enables DNA crosslinking akin to nitrogen mustards (e.g., melphalan) but without requiring metabolic activation .
- Toxicity Profile : Absence of carbamoylating metabolites (unlike nitrosoureas) could improve therapeutic index by sparing protein repair pathways .
Biological Activity
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione, also known as NSC-92556, is a compound with significant biological activity, particularly in the field of oncology. The compound's structure includes a pyridazine ring and a bis(2-chloroethyl)amino moiety, which is characteristic of several alkylating agents used in cancer therapy. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against tumor cells, and potential therapeutic applications.
- Molecular Formula : C9H13Cl2N3O2
- CAS Number : 14628-36-5
- Molar Mass : 266.124 g/mol
- SMILES Notation : n1([nH]c(=O)ccc1=O)CN(CCCl)CCCl
The primary mechanism of action for 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group is known to form cross-links in DNA, leading to the disruption of DNA replication and transcription processes. This results in increased apoptosis (programmed cell death) in cancer cells.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. For instance:
- In Vitro Studies : In studies involving HepG2 liver cancer cells, the compound showed an IC50 value of approximately 1.30 μM, indicating strong antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM .
- In Vivo Studies : In xenograft models, treatment with the compound resulted in a tumor growth inhibition (TGI) of about 48.89%, showcasing its potential as an effective anticancer agent .
Mechanisms Inducing Apoptosis
The compound has been shown to promote apoptosis through several pathways:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which prevents them from progressing through the cell cycle and leads to increased apoptosis.
- Synergistic Effects : When combined with other chemotherapeutic agents such as taxol and camptothecin, it enhances their anticancer efficacy .
Study on HDAC Inhibition
A related study on a structural analog (4-[bis(2-chloroethyl)-amino]-benzamide) highlighted the importance of HDAC (histone deacetylase) inhibition in enhancing the anticancer effects of compounds similar to 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione. The analog exhibited class I HDAC selectivity with significant activity against HDAC3 . This suggests that the biological activity of compounds containing bis(2-chloroethyl)amino groups may be enhanced through epigenetic modulation.
Comparative Analysis Table
| Compound Name | CAS Number | IC50 (μM) | TGI (%) | Mechanism |
|---|---|---|---|---|
| 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione | 14628-36-5 | 1.30 | 48.89 | DNA alkylation |
| SAHA | N/A | 17.25 | N/A | HDAC inhibition |
| 4-[bis(2-chloroethyl)-amino]-benzamide | N/A | 0.09548 | N/A | HDAC inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
